molecular formula C21H23N3O4S2 B6546491 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole CAS No. 886929-46-0

2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole

Cat. No. B6546491
CAS RN: 886929-46-0
M. Wt: 445.6 g/mol
InChI Key: PHOIEFYSHVREPP-UHFFFAOYSA-N
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Description

The compound “2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a piperazine ring, which is a common structural unit in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. For instance, the piperazine ring could undergo reactions typical of secondary amines, while the benzothiazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could be predicted using computational tools and confirmed by experimental data .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in mood regulation, sleep, appetite, and other physiological functions.

Mode of Action

Based on its structural similarity to 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, it can be inferred that it might interact with dopamine and serotonin receptors, thereby modulating the levels of these neurotransmitters in the brain .

Biochemical Pathways

If it indeed acts as a dopamine and serotonin antagonist, it would affect the dopaminergic and serotonergic pathways in the brain, which are involved in mood regulation, reward, sleep, and other physiological processes .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in the medicinal chemistry to evaluate the druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound might also have potential antimicrobial effects.

Action Environment

The compound’s structural similarity to other bioactive compounds suggests potential roles in modulating neurotransmitter activity and exhibiting antibacterial effects .

Future Directions

Future research could involve the synthesis of analogs of this compound, investigation of its biological activity, and optimization of its properties for potential therapeutic applications .

properties

IUPAC Name

(3-ethylsulfonylphenyl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-3-30(26,27)16-7-4-6-15(14-16)20(25)23-10-12-24(13-11-23)21-22-19-17(28-2)8-5-9-18(19)29-21/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOIEFYSHVREPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[3-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole

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